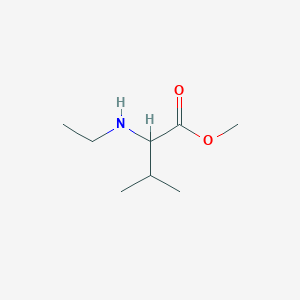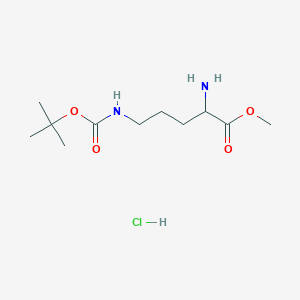
Ndelta-Boc-L-ornithine methyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-ORN(BOC)-OME HCL, also known as N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis and as a protecting group for amino acids. The tert-butoxycarbonyl (BOC) group is used to protect the amino group during chemical reactions, preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride typically involves the protection of the amino group of L-ornithine with the tert-butoxycarbonyl (BOC) group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The resulting BOC-protected ornithine is then esterified with methanol to form the methyl ester. Finally, the hydrochloride salt is formed by reacting the methyl ester with hydrochloric acid .
Industrial Production Methods
Industrial production of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .
化学反应分析
Types of Reactions
N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, to yield the free amino group.
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids are commonly used for deprotection of the BOC group.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for the hydrolysis of the methyl ester.
Major Products Formed
Deprotection: The major product formed is L-ornithine with a free amino group.
Ester Hydrolysis: The major product formed is N-tert-butoxycarbonyl-L-ornithine.
科学研究应用
N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Biological Studies: It is used in studies involving amino acid metabolism and enzyme activity.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride involves the protection of the amino group by the BOC group. This prevents unwanted side reactions during chemical synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. The methyl ester group can also be hydrolyzed to yield the corresponding carboxylic acid .
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: Similar to N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, but with an additional methylene group in the side chain.
N-tert-butoxycarbonyl-L-arginine methyl ester hydrochloride: Similar to N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, but with a guanidino group in the side chain.
Uniqueness
N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride is unique due to its specific structure and the presence of the BOC protecting group. This allows for selective protection and deprotection of the amino group, making it a valuable reagent in peptide synthesis and other chemical reactions .
属性
IUPAC Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVFHJMWNCIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
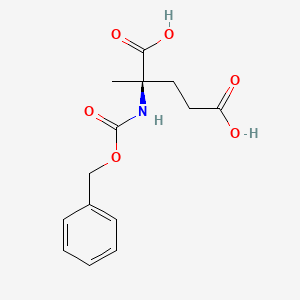
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
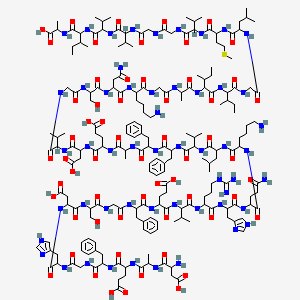
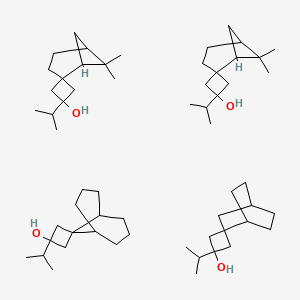
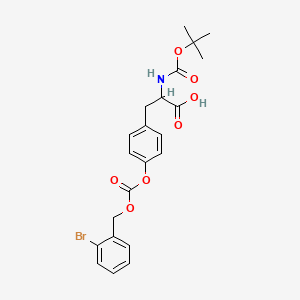
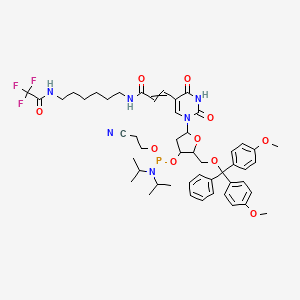
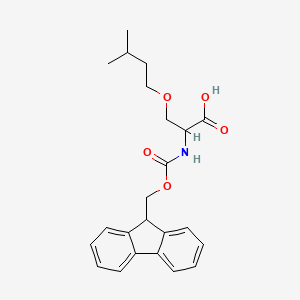


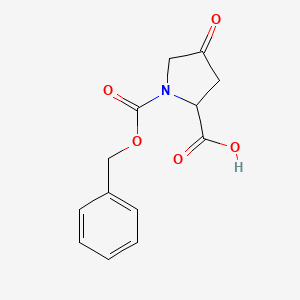
![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
![Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13392765.png)
